molecular formula C12H18O3 B1412265 Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester CAS No. 1113001-80-1

Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester

Cat. No. B1412265
M. Wt: 210.27 g/mol
InChI Key: MJVYLOPWBFOBQI-UHFFFAOYSA-N
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Description

“Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester” is a chemical compound with the CAS Number: 1113001-78-7 . It has a molecular weight of 212.29 . The IUPAC name of this compound is tert-butyl 2-(3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)acetate .


Molecular Structure Analysis

The molecular structure of “Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester” consists of a bicyclo[1.1.1]pentane core with an acetic acid, a formyl group, and a 1,1-dimethylethyl ester attached .


Physical And Chemical Properties Analysis

“Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester” is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Analysis and Compound Detection

Studies on compounds like Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester often include detailed chemical analysis to understand their structure, properties, and potential applications. For instance, phytochemical analysis of various plant extracts has revealed the presence of significant compounds, including esters and acids, which could be structurally or functionally related to Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester. Such analyses often employ techniques like GC-MS to identify and quantify the chemical constituents of natural products, leading to insights into their potential medicinal and therapeutic uses (Jawhari et al., 2020).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of complex molecules is crucial in evaluating their therapeutic potential. Studies have been conducted to analyze the metabolism and pharmacokinetics of various compounds in vitro and in vivo, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Such research is fundamental in assessing the bioavailability and therapeutic efficacy of compounds, including those structurally similar to Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester. For example, research on oleanolic acid prodrugs in rats has explored their metabolism and pharmacokinetics, offering a model for understanding similar compounds (Yu et al., 2016).

Therapeutic Potential and Mechanisms of Action

The therapeutic potential of compounds is often assessed through various biological assays to understand their mechanisms of action. For example, studies on triterpenoids and their derivatives have explored their anti-inflammatory, analgesic, and wound healing properties. Such research sheds light on the potential therapeutic applications of similar compounds, including Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester, in treating various conditions. Research on maslinic acid, a pentacyclic triterpene from olives, has demonstrated its analgesic and anti-inflammatory effects in animal models, suggesting a pathway for studying related compounds (Nieto et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 2-(3-formyl-1-bicyclo[1.1.1]pentanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-10(2,3)15-9(14)4-11-5-12(6-11,7-11)8-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVYLOPWBFOBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC12CC(C1)(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester
Reactant of Route 2
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester
Reactant of Route 3
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester
Reactant of Route 4
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester
Reactant of Route 5
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester
Reactant of Route 6
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester

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